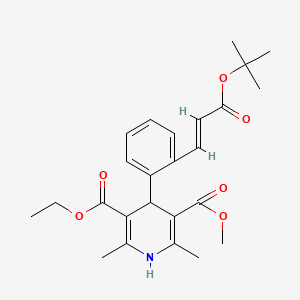
Bexarotene Acyl Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bexarotene Acyl Glucuronide is a glucuronide metabolite of Bexarotene . It has a molecular formula of C30H36O8 and a molecular weight of 524.62 . The IUPAC name for this compound is (3S,6S)-3,4,5-trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid .
Synthesis Analysis
The synthesis of acyl glucuronides involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The 1-β-O-acyl glucuronides that form can undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis .Molecular Structure Analysis
The molecular structure of Bexarotene Acyl Glucuronide is characterized by a charged carboxylate ion and a neutral hydroxyl group in the glucuronide conjugate . These features are responsible for the differences in reactivity observed in the transacylation steps between the compound series .Chemical Reactions Analysis
Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . The transacylation reaction was modelled using density functional theory and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .Scientific Research Applications
Role in Drug Metabolism
Bexarotene Acyl Glucuronide plays a significant role in the metabolism of carboxylic acid-containing drugs in both animals and humans . The formation of 1-β-O-acyl-glucuronide ester derivatives (‘acyl glucuronides,’ AGs) often circulate in plasma prior to being excreted in urine and bile .
Mediator of Drug-Induced Toxicities
The role of acyl glucuronide (AG) metabolites, such as Bexarotene Acyl Glucuronide, as mediators of drug-induced toxicities is a subject of ongoing research . These metabolites can interact with several biological systems, leading to potential toxicities .
Interaction with Biological Molecules
Acyl glucuronides, including Bexarotene Acyl Glucuronide, have the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, or by glycation of protein residues .
Role in Drug Discovery and Lead Optimization
The understanding of acyl glucuronides and their potential toxicities has led to the development of de-risking strategies in drug discovery and lead optimization programs . These strategies aim to minimize the likelihood of AG-mediated toxicity .
Treatment of Multiple Sclerosis
Bexarotene, a non-selective agonist of the α, β, and γ isoforms, is used in the treatment of relapsing-remitting multiple sclerosis . Bexarotene Acyl Glucuronide, as a metabolite of Bexarotene, may also play a role in this therapeutic application .
Treatment of Cutaneous T-Cell Lymphoma
Bexarotene is licensed to treat cutaneous T-cell lymphoma . As Bexarotene Acyl Glucuronide is a metabolite of Bexarotene, it may also have implications in the treatment of this condition .
Mechanism of Action
Mode of Action
Bexarotene selectively binds with and activates the RXR subtypes . This activation functions as a transcription factor, regulating the expression of genes that control cellular differentiation and proliferation .
Biochemical Pathways
Bexarotene’s action affects the PPARγ/NF-κB pathway . It induces cell differentiation and apoptosis, and prevents the development of drug resistance . The exact mechanism of action of bexarotene in the treatment of Cutaneous T-cell Lymphoma (CTCL) is unknown, but it has activity in all clinical stages of CTCL .
Pharmacokinetics
Bexarotene is metabolized in the liver, primarily through CYP3A4-mediated processes . The parent drug and its metabolites are primarily eliminated through the hepatobiliary system . Less than 1% is excreted in the urine unchanged . The elimination half-life of Bexarotene is approximately 7 hours .
Result of Action
Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin . It also induces tumor regression in vivo in some animal models . The drug has shown great potential, demonstrating enhanced therapeutic activity against a plethora of tumor types .
Action Environment
The action, efficacy, and stability of Bexarotene Acyl Glucuronide can be influenced by various environmental factors. For instance, the inherent instability of Acyl Glucuronides under physiological conditions can lead to significant challenges in assessing the human safety of Acyl Glucuronides . Moreover, Acyl Glucuronides exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .
Safety and Hazards
Future Directions
The reactivity of acyl glucuronide conjugates of drugs and other xenobiotics has been studied extensively due to their potential hepatotoxicity . The awareness of appropriate treatments of study samples for possible back-conversions of acyl glucuronide metabolites is expected to assist generic drug applicants in improving the quality of their future applications .
properties
IUPAC Name |
(3S,6S)-3,4,5-trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O8/c1-15-13-20-21(30(5,6)12-11-29(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)27(36)38-28-24(33)22(31)23(32)25(37-28)26(34)35/h7-10,13-14,22-25,28,31-33H,2,11-12H2,1,3-6H3,(H,34,35)/t22?,23-,24?,25?,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINSDXGLDYSZBG-ZRLJOZSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of Bexarotene Acyl Glucuronide in Bexarotene metabolism?
A1: Bexarotene Acyl Glucuronide is a major metabolite of Bexarotene identified in preclinical models. The research indicates that it's the predominant biliary metabolite in rats, signifying its importance in the drug's elimination pathway in this species. [] While the abstract focuses on oxidative Bexarotene metabolites, this finding highlights the role of glucuronidation as a significant metabolic pathway for Bexarotene.
Q2: Does Bexarotene Acyl Glucuronide contribute to Bexarotene's pharmacological activity?
A2: The provided abstract does not directly investigate the pharmacological activity of Bexarotene Acyl Glucuronide. It primarily focuses on oxidative Bexarotene metabolites and their reduced activity compared to the parent drug in activating retinoid receptors. [] Further research would be needed to determine if Bexarotene Acyl Glucuronide possesses any intrinsic activity or acts as a prodrug.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

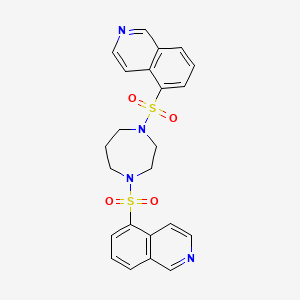

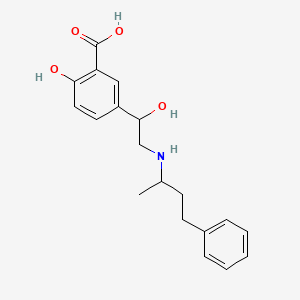
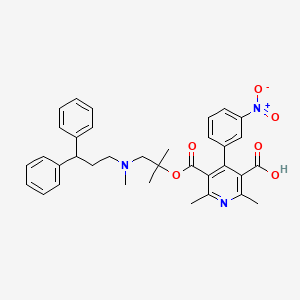
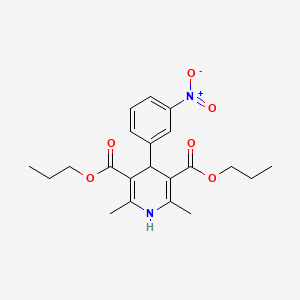
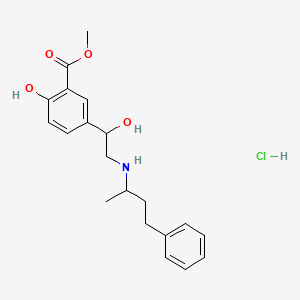
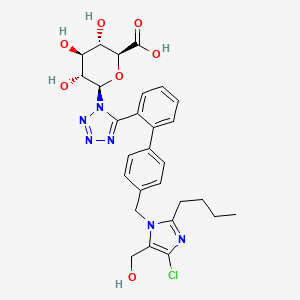
![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)
